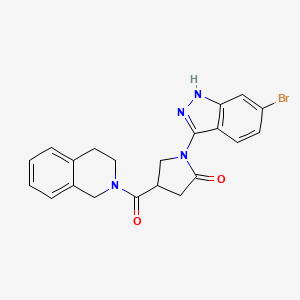![molecular formula C20H20N4O2S2 B11011931 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-6-yl)acetamide](/img/structure/B11011931.png)
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-6-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thieno[2,3-d]pyrimidine core, an indole moiety, and a sulfanyl-acetamide linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-6-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a thieno[2,3-d]pyrimidine derivative with an indole-based acetamide. Key steps may include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the Gewald reaction, which involves the condensation of a β-keto ester with elemental sulfur and a nitrile.
Introduction of the Hydroxy and Isopropyl Groups: Functionalization of the thieno[2,3-d]pyrimidine core can be done using selective hydroxylation and alkylation reactions.
Attachment of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol.
Coupling with Indole Acetamide: The final step is the coupling of the functionalized thieno[2,3-d]pyrimidine with an indole-based acetamide using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The thieno[2,3-d]pyrimidine core can be reduced under hydrogenation conditions to yield a dihydro derivative.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas are common.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core may act as a kinase inhibitor, while the indole moiety could interact with serotonin receptors. The sulfanyl-acetamide linkage may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain a thiophene ring, exhibit anti-inflammatory and anesthetic properties.
Indole Derivatives: Compounds like indole-3-acetic acid and serotonin, which contain an indole moiety, are known for their roles in plant growth and neurotransmission.
Uniqueness
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-6-yl)acetamide is unique due to its combination of a thieno[2,3-d]pyrimidine core, an indole moiety, and a sulfanyl-acetamide linkage. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C20H20N4O2S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4O2S2/c1-11(2)16-8-14-19(26)23-17(24-20(14)28-16)9-27-10-18(25)22-13-4-3-12-5-6-21-15(12)7-13/h3-8,11,21H,9-10H2,1-2H3,(H,22,25)(H,23,24,26) |
InChI Key |
PLBNXTGGEAIXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11011849.png)
![(2R)-({[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11011861.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11011868.png)
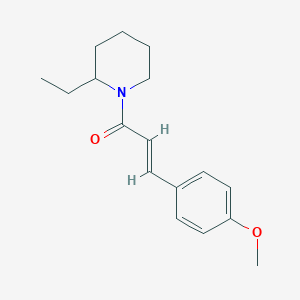
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11011879.png)
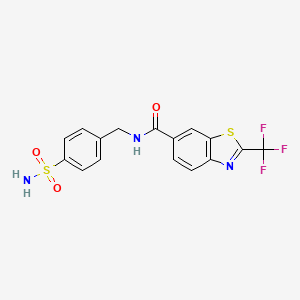

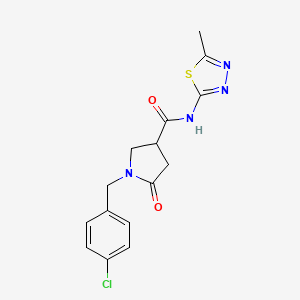
![4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11011901.png)
![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine](/img/structure/B11011909.png)
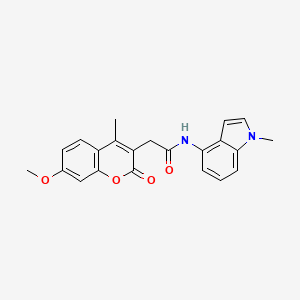
![2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11011919.png)
![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide](/img/structure/B11011923.png)
